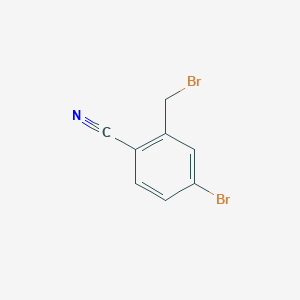
4-Brom-2-(brommethyl)benzonitril
Übersicht
Beschreibung
“4-Bromo-2-(bromomethyl)benzonitrile” is a chemical compound with the CAS Number: 457051-12-6 . It has a molecular weight of 274.94 .
Molecular Structure Analysis
The linear formula for “4-Bromo-2-(bromomethyl)benzonitrile” is BrCH2C6H4CN . The InChI code for this compound is InChI=1S/C8H6BrN/c9-5-7-1-3-8(6-10)4-2-7/h1-4H,5H2 .
Chemical Reactions Analysis
“4-Bromo-2-(bromomethyl)benzonitrile” may react with 2H-tetrazole in the presence of KOH to yield 4-[(2H-tetrazol-2-yl)methyl]benzonitrile .
Physical and Chemical Properties Analysis
“4-Bromo-2-(bromomethyl)benzonitrile” is a solid at room temperature . It has a molecular weight of 274.94 .
Wissenschaftliche Forschungsanwendungen
Synthese von Chelatliganden
4-Brom-2-(brommethyl)benzonitril: wird bei der Synthese von Liganden verwendet, die eine chelatisierende Pyrazolyl-Pyridin-Gruppe mit einem anhängenden aromatischen Nitril enthalten . Diese Liganden sind in der Koordinationschemie von Bedeutung für die Herstellung komplexer Moleküle mit Metallen, die in der Katalyse und Materialwissenschaft eingesetzt werden können.
Herstellung von Tetrazolderivaten
Diese Verbindung ist entscheidend für die Herstellung von 4-[(2H-Tetrazol-2-yl)methyl]benzonitril durch Reaktion mit 2H-Tetrazol in Gegenwart von Kaliumhydroxid . Tetrazolderivate sind in der Pharmazie aufgrund ihrer bioisosteren Ähnlichkeit zu Carbonsäuregruppen wertvoll.
Lichtinduzierte aromatische Iodierung
4-Brombenzonitril: , eine verwandte Verbindung, wird bei der Synthese von 4-Iodbenzonitril über lichtinduzierte aromatische Finkelstein-Iodierungsreaktionen verwendet . Dieser Prozess ist entscheidend für die Einführung von Iod in aromatische Ringe, ein entscheidender Schritt in vielen organischen Synthesestrategien.
Suzuki-Kreuzkupplungsreaktionen
Es dient als Arylhalogenid-Testverbindung bei der Entwicklung grünerer Reaktionsbedingungen für die Suzuki-Kreuzkupplung zwischen Arylhalogeniden und Phenylboronsäure . Diese Reaktion wird häufig zur Bildung von Biarylverbindungen verwendet, die Kernstrukturen in vielen Pharmazeutika und organischen Materialien sind.
Kondensationsreaktionen
Die Verbindung unterliegt baseninduzierten Kondensationsreaktionen mit Homophthalansäureanhydrid unter Bildung von 6,11-Dihydro-5H-indeno[1,2-c]isochinolin-5-on . Solche Reaktionen sind grundlegend für die Synthese von heterozyklischen Verbindungen, die Anwendungen in der Arzneimittelentwicklung und in Agrochemikalien finden.
Synthese von aromatischen Nitrilen
Aromatische Nitrile, wie 4-Brommethylbenzonitril, sind wichtige Zwischenprodukte in der organischen Synthese. Sie können weiter in verschiedene funktionelle Gruppen wie Amide, Säuren und Amine umgewandelt werden, die Bausteine in der chemischen Synthese sind .
Lichtempfindliche Anwendungen
Aufgrund seiner Empfindlichkeit gegenüber Feuchtigkeit und Licht kann This compound in Forschungsanwendungen verwendet werden, die kontrollierte Umgebungen erfordern. Diese Eigenschaft ist besonders nützlich in der Photochemie und Materialwissenschaft .
Inkompatibilitätsstudien
Die Inkompatibilität der Verbindung mit Oxidationsmitteln, starken Säuren und Basen macht sie zu einem geeigneten Kandidaten für Studien zur chemischen Stabilität und Reaktivität. Solche Studien sind entscheidend für die sichere Handhabung und Lagerung von Chemikalien .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
4-Bromo-2-(bromomethyl)benzonitrile plays a significant role in biochemical reactions, particularly in the synthesis of ligands containing chelating groups. It interacts with various enzymes, proteins, and other biomolecules. For instance, it reacts with 2H-tetrazole in the presence of potassium hydroxide to yield 4-[(2H-tetrazol-2-yl)methyl]benzonitrile . This interaction highlights its utility in creating complex biochemical structures.
Cellular Effects
The effects of 4-Bromo-2-(bromomethyl)benzonitrile on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in the expression of specific genes, thereby altering cellular behavior and metabolic activities .
Molecular Mechanism
At the molecular level, 4-Bromo-2-(bromomethyl)benzonitrile exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For example, its reaction with 2H-tetrazole involves the formation of a chelating group, which can bind to metal ions and influence enzymatic activities .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-2-(bromomethyl)benzonitrile can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to variations in its biochemical activity .
Dosage Effects in Animal Models
The effects of 4-Bromo-2-(bromomethyl)benzonitrile vary with different dosages in animal models. At lower doses, it may exhibit minimal toxicity, while higher doses can lead to adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm .
Metabolic Pathways
4-Bromo-2-(bromomethyl)benzonitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to changes in the overall metabolic profile of cells .
Transport and Distribution
Within cells and tissues, 4-Bromo-2-(bromomethyl)benzonitrile is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, influencing its biochemical activity .
Subcellular Localization
The subcellular localization of 4-Bromo-2-(bromomethyl)benzonitrile is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization determines its interactions with other biomolecules and its overall biochemical effects .
Eigenschaften
IUPAC Name |
4-bromo-2-(bromomethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2N/c9-4-7-3-8(10)2-1-6(7)5-11/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNJVDVXYVPGMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CBr)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


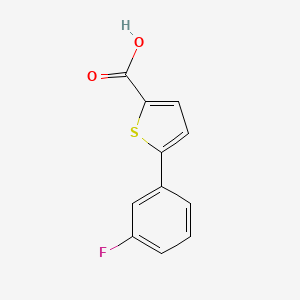
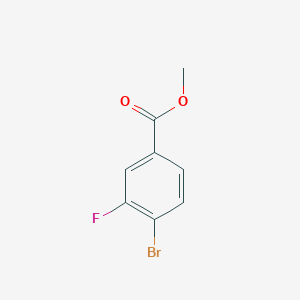


![1-[(3-Methylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B1370489.png)
![1-[(3-Methylphenyl)methyl]pyrrolidin-3-ol](/img/structure/B1370490.png)
![1-[(3-Bromophenyl)methyl]piperidin-3-amine](/img/structure/B1370492.png)
![1-[(3-Hydroxyphenyl)methyl]pyrrolidin-3-ol](/img/structure/B1370494.png)
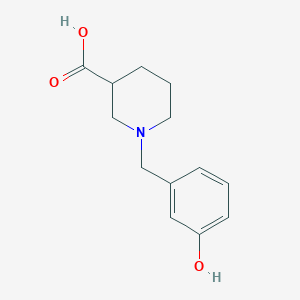
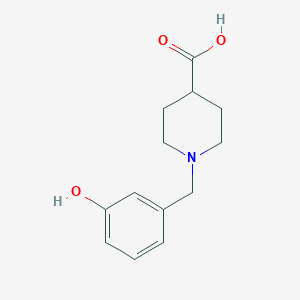
![3-[(3-Aminopyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B1370497.png)
![3-[(3-Hydroxypyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B1370498.png)
